molecular formula C15H17BrN2O B3601464 3-(4-bromophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole

Cat. No.: B3601464
M. Wt: 321.21 g/mol
InChI Key: GWXDFYNGLOAFPK-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a general approach to synthesize similar compounds involves the use of pinacol boronic esters . Protodeboronation of these esters is a key step in the synthesis of many organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques, including IR, Raman, and UV-Vis . The optimized geometrical parameters are often reported using DFT/B3LYP/6-311++G (d, p) basis set of theory .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve oxidation in air to form unstable peroxides . These compounds belong to the reactive groups of ethers .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 4-Bromophenyl phenyl ether is a liquid at room temperature, with a freezing point of 18°C and a density of 1.423 g/cm3 .

Safety and Hazards

Similar compounds, like 4-Bromophenyl phenyl ether, are known to be combustible and may form unstable peroxides that can explode spontaneously . They may cause burns to skin and eyes, and their vapors may cause dizziness or asphyxiation .

Future Directions

Future research could focus on the development of new synthesis methods and the exploration of the compound’s potential applications. For example, copolymerized porous organic frameworks (C-POFs) synthesized with monomers of tetrakis(4-bromophenyl)methane and tris(4-bromophenyl)amine have shown high physicochemical stability, large surface areas, and excellent gas adsorption properties .

Properties

IUPAC Name

3-(4-bromophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXDFYNGLOAFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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